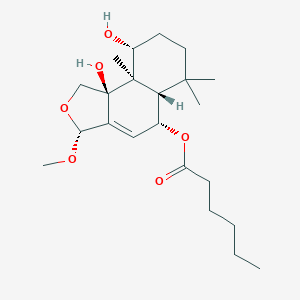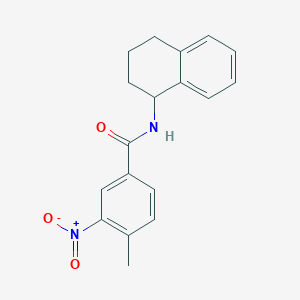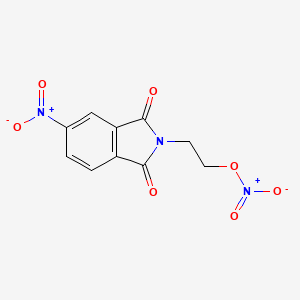
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is a chemical compound characterized by its nitro and dioxo groups attached to an isoindoline structure
Méthodes De Préparation
The synthesis of 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate typically involves the nitration of an isoindoline derivative followed by esterification. One common method includes the reaction of 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindoline with ethyl nitrate under controlled conditions. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl nitrate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate involves its interaction with molecular targets through its nitro and dioxo groups. These functional groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate include:
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate
- Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate
These compounds share the isoindoline core structure but differ in their substituents, which can significantly affect their chemical properties and applications
Propriétés
Numéro CAS |
89024-43-1 |
|---|---|
Formule moléculaire |
C10H7N3O7 |
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl nitrate |
InChI |
InChI=1S/C10H7N3O7/c14-9-7-2-1-6(12(16)17)5-8(7)10(15)11(9)3-4-20-13(18)19/h1-2,5H,3-4H2 |
Clé InChI |
DYXKIFLTFRUEFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



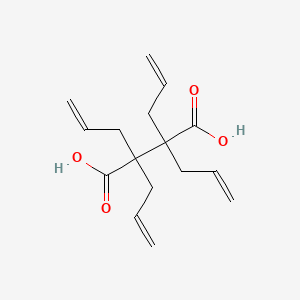
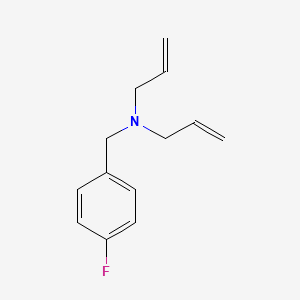
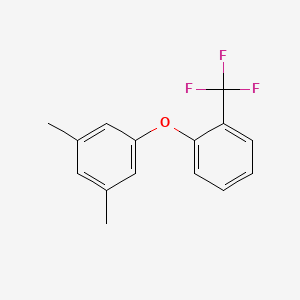
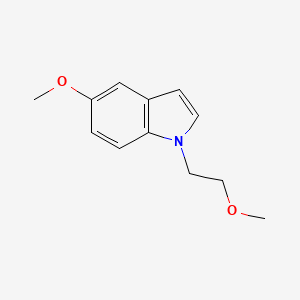
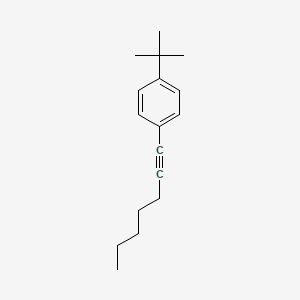
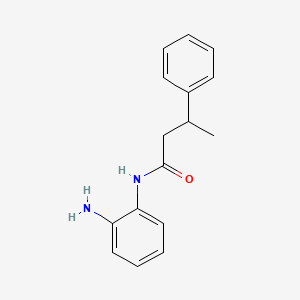

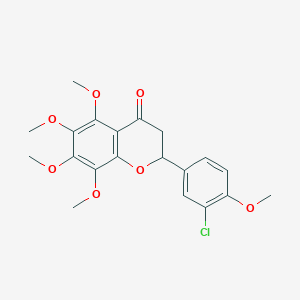
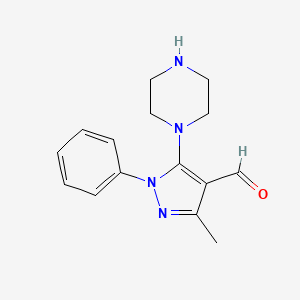
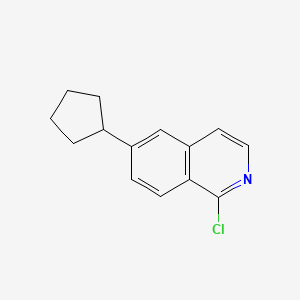
![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
